molecular formula C9H18ClNO B2517352 2-Azaspiro[4.5]decan-8-ol;hydrochloride CAS No. 2413867-71-5

2-Azaspiro[4.5]decan-8-ol;hydrochloride

Cat. No.: B2517352
CAS No.: 2413867-71-5
M. Wt: 191.7
InChI Key: YPDBTGIIQHAPMI-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic and Medicinal Chemistry

Spirocyclic systems are characterized by two or more rings connected by a single common atom. This structural feature imparts a distinct three-dimensionality that is highly advantageous in drug design. Unlike flat, aromatic structures, the non-planar nature of spirocycles allows for a more precise orientation of functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.

The introduction of a spirocyclic motif can significantly improve the physicochemical properties of a drug candidate. Shifting from planar structures to those with a higher fraction of sp3-hybridized carbon atoms, as is common in spirocycles, generally correlates with improved solubility, metabolic stability, and pharmacokinetic profiles. The rigidity of the spirocyclic system can also lock the molecule's conformation, optimizing its interaction with target proteins and reducing off-target effects.

Overview of Azaspiro[4.5]decane Frameworks

The Azaspiro[4.5]decane framework is a specific type of spirocyclic system containing a nitrogen atom within its bicyclic structure. This "aza" feature introduces a basic center, which can be crucial for molecular interactions and can influence properties such as solubility and receptor binding. The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications, including targeting the central nervous system.

Research Landscape of 2-Azaspiro[4.5]decan-8-ol and its Analogs

While direct and extensive research specifically on 2-Azaspiro[4.5]decan-8-ol;hydrochloride is not widely published, the broader landscape of its analogs is rich with scientific investigation. These studies provide valuable insights into the potential applications and biological activities of this class of compounds. Researchers have synthesized and evaluated a variety of azaspiro[4.5]decane derivatives, targeting different biological receptors and pathways.

For instance, analogs of the 8-azaspiro[4.5]decane-7,9-dione have been synthesized and identified as potent ligands for the 5-HT1A receptor, suggesting potential applications in neurological and psychiatric disorders. nih.gov Similarly, derivatives of 1-oxa-8-azaspiro[4.5]decane have been explored as selective σ1 receptor ligands, with potential use in diagnostic imaging and therapy. nih.gov Other research has focused on 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease. nih.gov

The following interactive table summarizes the research findings on various analogs of 2-Azaspiro[4.5]decan-8-ol, highlighting their chemical modifications and observed biological activities.

Compound ClassTarget Receptor/EnzymePotential Application
8-Azaspiro[4.5]decane-7,9-dione Analogs5-HT1A ReceptorNeurological and psychiatric disorders
1-Oxa-8-azaspiro[4.5]decane Derivativesσ1 ReceptorDiagnostic imaging, cancer therapy
2,8-Diazaspiro[4.5]decan-1-one DerivativesTYK2/JAK1 KinasesInflammatory bowel disease
1,4-Dioxa-8-azaspiro[4.5]decane Derivativesσ1 ReceptorTumor imaging
1,3,8-Triazaspiro[4.5]decane DerivativesMitochondrial Permeability Transition PoreCardioprotection

These examples underscore the versatility of the azaspiro[4.5]decane scaffold and the significant interest in its derivatives within the scientific community. The exploration of these analogs continues to pave the way for the discovery of new therapeutic agents with improved efficacy and safety profiles.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.5]decan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-1-3-9(4-2-8)5-6-10-7-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKMXLCFYSEBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Biological Activities and Pharmacological Mechanisms of Azaspiro 4.5 Decane Derivatives

Modulatory Effects on Enzyme Activity and Signaling Pathways

Azaspiro[4.5]decane derivatives have been identified as inhibitors of several key enzymes involved in diverse physiological and pathological processes. Their unique three-dimensional structure allows for specific interactions within the active or allosteric sites of these enzymes, leading to modulation of their catalytic activity.

Matrix Metalloproteinase (MMP) Inhibition and Antifibrinolytic Mechanisms

A comprehensive review of available scientific literature did not yield specific research detailing the activity of azaspiro[4.5]decane derivatives as inhibitors of Matrix Metalloproteinases (MMPs). While MMPs are a well-established target for inhibitors in various diseases due to their role in extracellular matrix degradation, research to date has focused on other chemical scaffolds. nih.govnih.gov

SHP2 Allosteric Inhibition and Receptor Tyrosine Phosphatase Modulation

The non-receptor protein tyrosine phosphatase (PTP) SHP2 is a critical regulator in cellular signaling, including the MAPK pathway. nih.gov Hyperactivation of SHP2 is associated with multiple developmental disorders and cancers, making it a key therapeutic target. nih.gov

A potent allosteric inhibitor of SHP2 featuring an azaspiro[4.5]decane moiety has been characterized through structure-based design. nih.govnih.gov This compound, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-one, binds to the allosteric pocket of SHP2. nih.gov Comparative co-crystal structure analysis reveals that it forms more polar contacts with its terminal group compared to less active analogue compounds. nih.gov This interaction stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity. nih.gov

Compound NameTargetMechanism of ActionRef.
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-oneSHP2Allosteric Inhibition nih.gov

Vanin-1 Inhibition and Anti-inflammatory Pathways

An extensive search of scientific databases and literature did not provide specific information on azaspiro[4.5]decane derivatives acting as inhibitors of the enzyme Vanin-1 or their involvement in related anti-inflammatory pathways.

DprE1 Enzyme Inhibition in Mycobacterial Cell Wall Synthesis

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis, playing a crucial role in the formation of arabinogalactan. nih.gov Inhibition of DprE1 blocks this pathway, leading to bacterial cell death, which makes it a prime target for new anti-tuberculosis agents. nih.gov

The benzothiazinone (BTZ) class of DprE1 inhibitors includes compounds that feature an azaspiro[4.5]decane core. One such derivative, 2-(8-azaspiro nih.govnih.govdecan-8-yl)-6-trifluoromethyl-1,3-benzothiazin-4-one, is part of this potent class of anti-TB agents. nih.gov These inhibitors act as suicide substrates, forming a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, which irreversibly blocks the enzyme's catalytic activity. nih.gov

DNA Gyrase (GyrB) and Topoisomerase (ParE) Dual Binding

A thorough review of the scientific literature did not reveal any specific azaspiro[4.5]decane derivatives that have been developed or studied as dual inhibitors of the bacterial enzymes DNA Gyrase (GyrB) and Topoisomerase IV (ParE). While these enzymes are validated targets for broad-spectrum antibacterial agents, research on dual-targeting inhibitors has focused on other chemical classes such as benzimidazoles, pyrrolopyrimidines, and triazolopyridines. nih.govnih.gov

Receptor Interaction Studies

Derivatives of the azaspiro[4.5]decane framework have been synthesized and evaluated for their binding affinity and functional activity at various neurotransmitter and modulator receptors, demonstrating the versatility of this scaffold in designing receptor-selective ligands.

Sigma Receptor Ligands: A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as selective ligands for the sigma-1 (σ1) receptor. nih.govnih.gov These compounds exhibit high, nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.govnih.gov For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to have a high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors. mdpi.com The specific binding of these derivatives to σ1 receptors has been confirmed in vitro and in vivo, suggesting their potential use as imaging agents for tumors that overexpress these receptors. mdpi.com

Opioid Receptor Ligands: The azaspiro[4.5]decane skeleton has also been incorporated into ligands targeting opioid receptors. A series of 1-azaspiro[4.5]decan-10-yl amides showed potent and selective binding to the mu (μ)-opioid receptor. nih.gov In contrast, a different series of derivatives, the 1,3,8-triazaspiro[4.5]decane-2,4-diones, were identified as novel, selective agonists for the delta (δ)-opioid receptor with submicromolar affinity. researchgate.net

Muscarinic Receptor Agonists: To explore treatments for dementia of the Alzheimer's type, 1-oxa-8-azaspiro[4.5]decanes were synthesized and assessed as M1 muscarinic agonists. researchgate.net Certain modified compounds, including 2-ethyl and 3-methylene analogues, displayed a preferential affinity for M1 over M2 receptors. researchgate.net These derivatives, such as YM796 and YM954, were found to stimulate phosphoinositide hydrolysis in hippocampal slices, an effect linked to M1 receptor agonism. nih.govresearchgate.net

Compound ClassReceptor TargetBinding Affinity (Ki) / ActivitySelectivity
1-Oxa-8-azaspiro[4.5]decanesSigma-1 (σ1)0.47 - 12.1 nMModerate over σ2
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1)5.4 nM30-fold over σ2
1-Azaspiro[4.5]decan-10-yl amidesMu-Opioid (μ)Potent AgonistSelective for μ over κ
1,3,8-Triazaspiro[4.5]decane-2,4-dionesDelta-Opioid (δ)Submicromolar AgonistSelective for δ
1-Oxa-8-azaspiro[4.5]decanes (e.g., YM796, YM954)Muscarinic M1Potent AgonistPreferential for M1 over M2

Opioid Receptor Binding Profiles

Derivatives of the azaspiro[4.5]decane framework have been investigated for their affinity and selectivity towards opioid receptors, which are critical targets for pain management. mdpi.comnih.gov Research has revealed that specific substitutions on the azaspirodecane ring system can yield compounds with distinct binding profiles for mu (μ), delta (δ), and kappa (κ) opioid receptors.

A series of 1-azaspiro[4.5]decan-10-yl amides were synthesized and evaluated for their opiate receptor binding. drugbank.comnih.gov Within this series, selected tertiary amides demonstrated potent and selective binding to the μ-opioid receptor (MOR). drugbank.comnih.gov In contrast, the less conformationally constrained secondary amides showed significantly weaker activity. nih.gov Despite a structural resemblance to the κ-agonist U-50488H, these azaspiro[4.5]decane derivatives displayed almost no affinity for the κ-opioid receptor (KOR). drugbank.comnih.gov This suggests that the rigid spirocyclic system is well-tolerated by μ- and δ-receptors but does not meet the specific conformational requirements for binding to the κ-receptor. nih.gov

In a separate line of research, a novel chemotype, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, was identified as selective agonists for the δ-opioid receptor (DOR). nih.govresearchgate.net These compounds were found to bind to the DOR with submicromolar affinity. nih.gov The discovery of this new class of DOR agonists highlights the versatility of the triazaspiro[4.5]decane scaffold in developing receptor-selective ligands. nih.govresearchgate.net

Compound ClassTarget ReceptorBinding ProfileReference
1-Azaspiro[4.5]decan-10-yl amides (tertiary)μ-Opioid Receptor (MOR)Potent and selective binding drugbank.comnih.gov
1-Azaspiro[4.5]decan-10-yl amides (tertiary)κ-Opioid Receptor (KOR)Virtually no binding affinity drugbank.comnih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesδ-Opioid Receptor (DOR)Selective agonists with submicromolar affinity nih.govresearchgate.net

Emopamil-Binding Protein (EBP) Inhibition

Emopamil-binding protein (EBP) is an enzyme involved in the cholesterol biosynthesis pathway, specifically catalyzing the conversion of delta-8-sterols to their delta-7-isomers. nih.gov As a crucial enzyme in sterol production, EBP has become a target for therapeutic intervention in conditions characterized by abnormal cholesterol metabolism, such as certain cancers. patsnap.com EBP inhibitors bind to the protein to block its enzymatic activity, leading to reduced cholesterol synthesis, which can subsequently affect cell proliferation and survival. patsnap.com

While the azaspiro[4.5]decane scaffold is explored for various biological targets, current research has not extensively detailed the activity of 2-Azaspiro[4.5]decan-8-ol or its close derivatives as specific inhibitors of Emopamil-Binding Protein. Further investigation is required to determine if this particular chemical framework possesses inhibitory activity against EBP.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular growth and differentiation, and its abnormal activation is linked to the progression of many cancers. mdpi.com Consequently, EGFR inhibitors are an important class of anticancer drugs. mdpi.comclinpgx.org Research into novel EGFR inhibitors has included the synthesis of compounds containing azaspirocyclic structures.

Studies have reported the design and synthesis of novel 4-anilinoquinazoline (B1210976) derivatives featuring azaspirocycle or azetidine (B1206935) substitutions as EGFR inhibitors. nih.gov One compound in this series, which incorporated a 2-oxa-6-azaspiro[3.4]octane substituent, demonstrated higher EGFR inhibitory activity compared to the lead compound gefitinib. nih.gov Although this specific example utilizes a different spiro-ring system ([3.4]octane), it suggests that the broader class of azaspirocycles, including azaspiro[4.5]decanes, may serve as a valuable scaffold for the development of potent EGFR inhibitors. Direct studies focusing on the EGFR inhibitory potential of 2-Azaspiro[4.5]decan-8-ol derivatives are needed to confirm this hypothesis.

Antimicrobial and Antiviral Potentials

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health challenge, necessitating the discovery of new and effective antitubercular agents. mdpi.com The spiro-heterocyclic scaffold has been a subject of interest in this area. Specifically, derivatives of 4-aza-1-thiaspiro[4.5]decan-3-one linked to an imidazo[2,1-b]thiazole (B1210989) moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov

In a primary screening conducted at a concentration of 6.25 µg/mL, several compounds in this series exhibited significant inhibitory activity. nih.gov Compounds demonstrating at least 90% inhibition were selected for further testing to determine their minimum inhibitory concentration (MIC). The most active compounds identified were 4d and 5c, highlighting the potential of this particular chemical class in the development of new antitubercular drugs. nih.gov

Compound ClassTarget OrganismActivity NotedReference
4-Aza-1-thiaspiro[4.5]decan-3-one derivativesMycobacterium tuberculosis H37RvScreened at 6.25 µg/mL; Compounds 4d and 5c were the most active. nih.gov

Broad-Spectrum Antimicrobial Effects

The development of agents with broad-spectrum antimicrobial activity is crucial for addressing infections caused by a wide range of pathogens, including those resistant to existing drugs. frontiersin.orgrsc.org While specific derivatives of the azaspiro[4.5]decane scaffold have shown targeted activity, such as the antitubercular effects mentioned previously, comprehensive studies detailing their broad-spectrum efficacy are less common.

The anticancer activity of certain 1-thia-4-azaspiro[4.5]decane derivatives has been investigated against various human cancer cell lines. nih.govnih.govresearchgate.net However, this does not directly translate to broad-spectrum antibacterial or antifungal activity. The potential of the 2-Azaspiro[4.5]decan-8-ol framework as a source of broad-spectrum antimicrobial agents remains an area for future research and exploration.

Antiviral Activity against Influenza Virus Hemagglutinin

Influenza virus hemagglutinin (HA) is a surface glycoprotein (B1211001) that is essential for viral entry into host cells, making it a prime target for antiviral drug development. nih.govmdpi.com A class of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives has been identified as potent inhibitors of influenza virus fusion mediated by HA. nih.govepa.gov

These compounds exhibit a narrow and well-defined structure-activity relationship, showing specific activity against human influenza A/H3N2 virus strains. nih.govepa.gov The lead compound, designated 4c, displayed a 50% effective concentration (EC₅₀) ranging from 3 to 23 μM. nih.govepa.govresearchgate.net Further optimization led to the discovery of N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide (compound 3b), which proved to be a more potent inhibitor with an EC₅₀ of 1.4 μM against the influenza A/H3N2 virus. researchgate.net Mechanistic studies confirmed that these spirothiazolidinone compounds act by preventing the low pH-induced conformational change of HA, thereby inhibiting the fusion of the viral and endosomal membranes. researchgate.netnih.gov These derivatives showed no activity against A/H1N1 or B viruses. nih.govepa.gov

CompoundTargetAntiviral Activity (EC₅₀)Reference
Compound 4c (N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivative)Influenza A/H3N2 Virus3 to 23 μM nih.govepa.gov
Compound 3b (N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide)Influenza A/H3N2 Virus1.4 μM researchgate.net
Compound 2b (N-(1-thia-4-azaspiro[4.5]decan-4-yl)-carboxamide derivative)Influenza A/H3N2 Virus2.1 μM nih.gov
Compound 2d (N-(1-thia-4-azaspiro[4.5]decan-4-yl)-carboxamide derivative)Influenza A/H3N2 Virus3.4 μM nih.gov

Anticancer Efficacy in Preclinical Models

Derivatives of the azaspiro[4.5]decane scaffold have demonstrated notable anticancer activity in various preclinical studies. While research on 2-Azaspiro[4.5]decan-8-ol hydrochloride is not extensively documented in publicly available literature, studies on closely related compounds highlight the potential of this chemical class in oncology.

A significant example is Azaspirane (Atiprimod), identified as N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine. This compound has been shown to inhibit the growth of human multiple myeloma (MM) cells both in vitro and in vivo. nih.gov In preclinical models, Azaspirane induced significant cytotoxicity in various MM cell lines, including those resistant to conventional drugs like dexamethasone, doxorubicin, and melphalan. nih.gov The mechanism of action involves the induction of caspase-mediated apoptosis. nih.gov

Furthermore, Azaspirane's efficacy appears to be linked to its ability to modulate the bone marrow microenvironment. It has been observed to inhibit the secretion of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) in bone marrow stromal cells, factors that are crucial for MM cell growth and angiogenesis. nih.gov The compound also inhibits key signaling pathways, including the signal transducer and activator of transcription 3 (STAT3) and the PI3-K/Akt pathways. nih.gov

The cytotoxic effects of Azaspirane were observed to be selective for tumor cells, with no significant toxicity to peripheral blood mononuclear cells (PBMCs) at therapeutic concentrations. nih.gov In vivo studies using a severe combined immunodeficient (SCID) mouse model further confirmed the antitumor activity of Azaspirane against human MM cell growth. nih.gov

Other derivatives of the azaspiro[4.5]decane framework have also been investigated for their anticancer potential. For instance, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and evaluated for their activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines, with several compounds showing moderate to potent activity. nih.gov Additionally, derivatives such as 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one have been characterized as potent allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers. nih.gov

Table 1: In Vitro Cytotoxicity of Azaspirane in Multiple Myeloma (MM) Cell Lines

Cell Line Type IC₅₀ (µM)
MM.1S Dexamethasone-sensitive 0.5 - 1.25
U266 - 0.5 - 1.25
RPMI8226 - 0.5 - 1.25
MM.1R Dexamethasone-resistant Not specified
RPMI-Dox40 Doxorubicin-resistant Not specified
RPMI-LR5 Melphalan-resistant Not specified
Patient MM cells Primary tumor cells 1.25 - 5.0

Data sourced from preclinical studies on Azaspirane. nih.gov

Antidiabetic Properties via Glycosidase Inhibition

Based on a comprehensive review of the available scientific literature, there is currently no specific research data detailing the antidiabetic properties of 2-Azaspiro[4.5]decan-8-ol hydrochloride or its derivatives through the mechanism of glycosidase inhibition. The primary focus of preclinical investigations into this class of compounds has been on other therapeutic areas, notably their potential as anticancer agents and as ligands for various receptors in the central nervous system. nih.govnih.govnih.govnih.gov Therefore, the evaluation of azaspiro[4.5]decane derivatives as potential inhibitors of glycosidase enzymes for the management of diabetes remains an unexplored area of research.

Structure Activity Relationship Sar and Rational Drug Design for Azaspiro 4.5 Decane Based Compounds

Elucidation of Key Structural Features for Biological Potency

The biological activity of azaspiro[4.5]decane derivatives is intrinsically linked to several key structural features. The core scaffold itself provides a rigid framework that positions critical pharmacophoric elements in a specific spatial orientation for optimal interaction with a biological target.

A prominent example can be found in analogs of buspirone (B1668070), where the spirocyclic moiety is crucial for activity. In a study of 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, it was demonstrated that this compound was equipotent to buspirone as a 5-HT1A ligand. nih.gov This finding suggests that the basic nitrogen atom within the azaspirodecane ring system and the terminal, bulky cycloimide group are primary features involved in forming the bioactive complex with the 5-HT1A receptor. nih.gov The specific nature of the group attached to the imide, in this case, a pyrimidinyl group for buspirone, was not essential for binding, highlighting the importance of the spiro-imide portion as a key pharmacophore. nih.gov

Pharmacophore modeling, a cornerstone of drug design, identifies the essential geometric and chemical features required for biological activity. For azaspirodecane-based compounds, a typical pharmacophore model would include the spirocyclic core for steric bulk and conformational restriction, a basic nitrogen atom capable of forming ionic or hydrogen bonds, and specific substituent patterns that provide additional interactions such as hydrogen bonding or hydrophobic contacts.

Impact of Spirocyclic Core Modifications on Target Affinity

For instance, the replacement of carbon atoms with oxygen to form 1-oxa-8-azaspiro[4.5]decane derivatives has been a successful strategy for developing selective σ1 receptor ligands. nih.gov A series of these compounds exhibited nanomolar affinity for σ1 receptors, with binding affinities (Ki) ranging from 0.47 to 12.1 nM. nih.gov Further modification by expanding the ring system to a 1,5-dioxa-9-azaspiro[5.5]undecane also yielded high-affinity ligands for the σ1 receptor. nih.gov Similarly, the 1,4-dioxa-8-azaspiro[4.5]decane core has been utilized to develop σ1 receptor ligands with low lipophilicity, where a derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, showed a high affinity with a Ki of 5.4 nM. nih.gov

Conversely, introducing an additional nitrogen atom to create a 2,8-diazaspiro[4.5]decan-1-one core has led to the development of potent chitin (B13524) synthase inhibitors with antifungal properties. nih.gov Several derivatives from this class showed excellent potency against chitin synthase, with IC50 values as low as 0.12 mM, comparable to the natural product polyoxin (B77205) B. nih.gov These examples demonstrate that strategic heteroatom substitution within the spirocyclic core is a powerful tool for tuning target specificity.

Spirocyclic CoreTargetExample ApplicationReference
8-Azaspiro[4.5]decane-7,9-dione5-HT1A ReceptorAnxiolytics nih.gov
1-Oxa-8-azaspiro[4.5]decaneσ1 ReceptorPET Imaging Agents nih.gov
1,4-Dioxa-8-azaspiro[4.5]decaneσ1 ReceptorTumor Imaging Agents nih.gov
2,8-Diazaspiro[4.5]decan-1-oneChitin SynthaseAntifungal Agents nih.gov
1,4,8-Triazaspiro[4.5]decan-2-onemPTPCardioprotective Agents researchgate.net

Positional and Substituent Effects on Pharmacological Activity

The pharmacological profile of azaspiro[4.5]decane-based compounds is highly sensitive to the nature and position of substituents on the core structure. Systematic modifications are a classic SAR strategy to enhance potency and selectivity.

In the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton, systematic structural modifications of a lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro nih.govresearchgate.netdecan-3-one, revealed distinct SAR trends. nih.gov While the lead compound was potent but non-selective, introducing different substituents at the 2- and 3-positions of the tetrahydrofuran (B95107) ring led to compounds with preferential affinity for M1 over M2 receptors. nih.gov

For example, substituting the methyl group at the 2-position with an ethyl group, or modifying the ketone at the 3-position to a methylene (B1212753) or oxime group, conferred M1 selectivity. nih.gov These modifications resulted in compounds with potent antiamnesic activity and a better separation from cholinergic side effects. nih.gov The stereochemistry was also found to be crucial; for 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the M1 agonist activity was preferentially located in the (-)-isomer, which was determined by X-ray crystal structure analysis to have the S absolute configuration. nih.gov

Base CompoundModificationResulting CompoundKey FindingReference
2,8-Dimethyl-1-oxa-8-azaspiro nih.govresearchgate.netdecan-3-one2-Ethyl substitution2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePreferential M1 affinity, partial agonist activity nih.gov
2,8-Dimethyl-1-oxa-8-azaspiro nih.govresearchgate.netdecan-3-one3-Methylene substitution2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePreferential M1 affinity, partial agonist activity nih.gov
2,8-Dimethyl-1-oxa-8-azaspiro nih.govresearchgate.netdecan-3-one3-Oxime formation3-Oxime analoguePreferential M1 affinity nih.gov

Scaffold-Morphing Strategies in Lead Optimization

Scaffold morphing, or scaffold hopping, is an advanced lead optimization strategy that involves modifying the core molecular framework of a compound to discover novel chemotypes with improved properties. danaher.com This technique aims to retain key pharmacophoric features while altering the central scaffold, potentially leading to better drug-like properties, novel intellectual property, and escape from toxicity issues associated with the original scaffold. danaher.commdpi.com

Ligand-Target Co-crystal Structure Analysis for SAR Elucidation

The ultimate tool for understanding SAR at an atomic level is the analysis of co-crystal structures of a ligand bound to its biological target. While X-ray crystallography has been used to determine the absolute configuration of active isomers of azaspiro[4.5]decane derivatives nih.gov, detailed co-crystal structures with their targets are not always available.

In the absence of direct co-crystal data, computational modeling and docking studies serve as powerful surrogates to rationalize observed SAR and predict binding modes. For a series of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives designed as inhibitors of the mitochondrial permeability transition pore (mPTP), modeling studies were instrumental. researchgate.net These studies identified a potential binding site for the compounds at the interface between the c-ring and subunit a of ATP synthase. researchgate.net The modeling suggested that the aromatic substituents of the ligands interact with specific residues, such as Tyr221 and Glu58, providing a structural basis for the observed SAR and guiding the design of more potent inhibitors. researchgate.net Such in silico analyses provide invaluable insights into ligand-target interactions, helping to explain why certain structural modifications enhance potency and guiding further optimization efforts.

Advanced Analytical and Computational Methodologies in Azaspiro 4.5 Decane Research

Spectroscopic Characterization Techniques beyond Basic Identification

Spectroscopic methods are fundamental in unequivocally determining the chemical structure of novel compounds. For azaspiro[4.5]decane derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for detailed structural elucidation and confirmation.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed to characterize azaspiro[4.5]decane scaffolds.

In the ¹H NMR spectrum of a related compound, 2-Azaspiro[4.5]decan-3-one, distinct signals corresponding to the protons in the spirocyclic system are observed. nih.govsemanticscholar.org For 2-Azaspiro[4.5]decan-8-ol;hydrochloride, one would expect characteristic signals for the protons on the piperidine (B6355638) and cyclopentane (B165970) rings. The presence of the hydroxyl group at the C-8 position would introduce a specific signal for the carbinol proton (H-C-OH), and its chemical shift and multiplicity would help confirm its position and stereochemistry. The hydrochloride form would also influence the chemical shifts of protons near the nitrogen atom.

Similarly, ¹³C NMR provides information on the carbon framework. For instance, in derivatives of 1,4,8-triazaspiro[4.5]decan-2-one, distinct chemical shifts are reported for each carbon atom in the spirocyclic system. nih.gov For 2-Azaspiro[4.5]decan-8-ol, the carbon atom bearing the hydroxyl group (C-8) would exhibit a characteristic downfield shift into the 60-80 ppm range, which is typical for sp³ carbons bonded to an oxygen atom. Quantitative NMR (qNMR) has also been validated for determining the concentration of azaspiro[4.5]decane-based impurities in pharmaceutical ingredients, demonstrating the technique's precision beyond qualitative analysis. nih.govsemanticscholar.org

Table 1: Representative NMR Data for Related Azaspiro[4.5]decane Scaffolds

CompoundNucleusChemical Shift (ppm)Assignment
2-Azaspiro[4.5]decan-3-one¹H3.24Protons adjacent to N-H
2-Azaspiro[4.5]decan-3-one¹H2.28Protons adjacent to C=O
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid¹³C175.60Carbonyl Carbon (C=O)
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid¹³C74.05Spiro Carbon
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid¹³C52.86, 49.26, 48.58Piperidine Ring Carbons

Note: Data is derived from structurally similar compounds to illustrate the application of NMR spectroscopy. semanticscholar.orgnih.gov

Mass spectrometry is critical for confirming the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for azaspiro[4.5]decane derivatives. In ESI-MS, the compound is ionized, typically by protonation, to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular mass.

For example, various derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been characterized by high-resolution mass spectrometry, where the experimentally observed [M+H]⁺ value is matched with the calculated value to confirm the elemental formula. nih.gov For this compound, MS would be used to confirm the mass of the free base (C₉H₁₇NO) and to study its fragmentation patterns, which can provide additional structural information.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration from the alcohol group.

A strong band in the 2400-3200 cm⁻¹ range, corresponding to the N-H stretching vibration of the secondary amine hydrochloride.

C-H stretching vibrations just below 3000 cm⁻¹.

A C-O stretching vibration in the 1000-1260 cm⁻¹ region.

A C-N stretching vibration, typically found in the 1020-1250 cm⁻¹ range.

These characteristic peaks provide direct evidence for the presence of the key functional groups within the molecule's structure.

In Vitro Pharmacological Assay Methodologies

In vitro assays are essential for determining the biological activity of new chemical entities in a controlled laboratory setting before advancing to more complex studies.

Enzymatic assays are used to determine if a compound can inhibit the activity of a specific enzyme. Azaspiro compounds have been investigated as inhibitors of various enzymes. chemrxiv.org For instance, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one were evaluated as inhibitors of the mitochondrial permeability transition pore (mPTP), an inner mitochondrial membrane channel complex associated with ATP synthase. nih.gov

In such an assay, the inhibitory effect is measured by monitoring the swelling of isolated mitochondria, which is induced by a calcium challenge. The ability of a compound to prevent this swelling indicates its potency as an mPTP inhibitor. The results are often expressed as an EC₅₀ value, which is the concentration of the compound required to achieve 50% of the maximum inhibitory effect.

Table 2: Example of Enzymatic Inhibition Data for an Azaspiro[4.5]decane Derivative

CompoundTargetAssay PrincipleResult (EC₅₀)
1,4,8-triazaspiro[4.5]decan-2-one derivative (14e)mPTPInhibition of Ca²⁺-induced mitochondrial swelling0.28 µM

Note: Data is derived from a structurally related compound to illustrate the methodology. nih.gov

To assess the potential therapeutic effects of compounds in a cellular context, researchers use models that mimic disease states. For conditions like ischemia-reperfusion injury, which involves significant cellular stress and inflammation, cytoprotection assays are highly relevant.

Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been tested for their ability to protect cardiomyocytes (heart muscle cells) from cell death in an in vitro model of hypoxia/reoxygenation. nih.gov In this model, cells are subjected to a period of low oxygen (hypoxia) followed by the reintroduction of oxygen (reoxygenation), simulating the stress experienced during a heart attack. The protective effect of the compound is quantified by measuring cell viability, often using an assay that measures the reduction of a tetrazolium salt (like MTT) to a colored formazan (B1609692) product by metabolically active cells. Increased cell viability in the presence of the compound indicates a cytoprotective effect. nih.gov

Receptor Binding and Target Engagement Assays

Receptor binding and target engagement assays are fundamental in characterizing the pharmacological profile of novel compounds. For the azaspiro[4.5]decane scaffold, these assays have been crucial in identifying specific molecular targets and quantifying the affinity and selectivity of various derivatives.

Methodologies typically involve competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. This allows for the determination of the inhibitor constant (Kᵢ), a measure of binding affinity. For instance, studies on 1-oxa-8-azaspiro[4.5]decane derivatives have utilized this method to evaluate their affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov These assays revealed that synthesized ligands exhibited nanomolar affinity for σ₁ receptors. nih.gov

In other research, a β-arrestin recruitment assay was used as a primary screen for a G-protein coupled receptor (GPCR)-focused chemical library, which led to the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel δ-opioid receptor (DOR) agonists. nih.govresearchgate.net Subsequent characterization involved competitive radioligand binding assays to determine binding affinity and selectivity against other opioid receptors like the mu-opioid receptor (MOR). nih.govresearchgate.net

These studies demonstrate the utility of in vitro binding assays in defining the structure-activity relationship (SAR) and identifying promising lead compounds within the azaspiro[4.5]decane class for further development.

Table 1: Receptor Binding Affinity of Selected Azaspiro[4.5]decane Derivatives

Preclinical In Vivo Model Systems for Efficacy Evaluation

Currently, there is no available scientific literature detailing the evaluation of this compound or its close derivatives in animal models of hemorrhage and fibrinolysis.

While direct studies using this compound in inflammatory bowel disease (IBD) models are not documented, related compounds from the azaspiro[4.5]decane family have been investigated in models of inflammation. For example, a novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative, identified as a δ-opioid receptor agonist, demonstrated anti-allodynic efficacy in a complete Freund's adjuvant model of inflammatory pain in mice. nih.govresearchgate.net This model, while primarily for pain, involves a significant inflammatory component relevant to IBD research.

Animal models are indispensable for studying the complex pathophysiology of IBD and for the preclinical evaluation of new therapeutic agents. nih.gov Common models include chemically induced colitis, such as those using dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS). nih.gov These models mimic aspects of ulcerative colitis and Crohn's disease, respectively, and are characterized by weight loss, diarrhea, intestinal inflammation, and mucosal damage. nih.govnih.gov The evaluation of novel compounds like azaspiro[4.5]decane derivatives in such established IBD models would be a critical step in determining their potential therapeutic utility for these conditions.

The broad antimicrobial potential of the azaspiro[4.5]decane scaffold has been explored. A study focused on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives investigated their antiviral activity against human coronavirus 229E. nih.govnih.gov The assessment was conducted using virus-infected cell culture assays, a standard in vitro method for screening antiviral compounds. nih.gov

Several compounds from the series were found to inhibit viral replication, with the most potent derivative, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibiting an EC₅₀ value of 5.5 µM. nih.govnih.gov The structure-activity relationship analysis indicated that substitutions at specific positions on the azaspiro[4.5]decane scaffold were critical for the observed anti-coronavirus activity. nih.gov These findings highlight the potential of this chemical family as a source for developing new antiviral agents. nih.gov

Table 2: Antiviral Activity of 1-thia-4-azaspiro[4.5]decan-3-one Derivatives

Computational Chemistry Approaches

Structure-based drug design (SBDD) is a powerful computational methodology used to design and optimize novel therapeutic agents by leveraging the three-dimensional structure of the biological target. This approach has been applied to the azaspiro[4.5]decane scaffold to rationalize observed structure-activity relationships and guide the synthesis of more potent and selective compounds.

For example, in the development of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP), molecular modeling studies were employed. researchgate.net These computational analyses helped to identify a potential binding site for the molecules at the interface between the c₈-ring and subunit a of ATP synthase, providing a structural basis for their inhibitory activity. researchgate.net Similarly, docking and molecular dynamics simulations were used to suggest that 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives bind to the orthosteric site of the δ-opioid receptor. nih.govresearchgate.net

SBDD typically involves a workflow that includes target identification, binding site prediction, virtual screening of compound libraries, and molecular docking to predict the binding mode and affinity of ligands. nih.gov These in silico techniques allow researchers to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process for scaffolds like azaspiro[4.5]decane.

In Silico Screening and Virtual Ligand Docking

In silico screening and virtual ligand docking are powerful computational techniques that allow for the rapid assessment of large libraries of chemical compounds for their potential to bind to a biological target. This process involves the use of computer algorithms to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The primary goal is to identify novel compounds with desired biological activity and to understand the molecular basis of their interaction with the target protein.

For scaffolds related to 2-Azaspiro[4.5]decan-8-ol, such as other azaspiro[4.5]decane derivatives, virtual screening and docking studies have been pivotal in identifying their potential as ligands for various receptors. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as selective ligands for sigma-1 receptors. nih.govresearchgate.net In these studies, computational models of the sigma-1 receptor are used to dock the spirocyclic compounds, and their binding affinities are estimated using scoring functions. This allows researchers to prioritize which derivatives to synthesize and test in vitro, thereby accelerating the discovery process. nih.govresearchgate.net

The docking process typically involves several key steps:

Target Preparation: The three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or through homology modeling if an experimental structure is unavailable.

Ligand Preparation: The 2D or 3D structure of the ligand, in this case, 2-Azaspiro[4.5]decan-8-ol or its derivatives, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein, generating a series of possible binding poses.

Scoring and Ranking: The generated poses are then scored based on their predicted binding affinity, and the ligands are ranked according to these scores.

A study on 1,4-dioxa-8-azaspiro[4.5]decane derivatives as potential tumor imaging agents for sigma-1 receptors illustrates the application of these methods. nih.gov Researchers synthesized a series of these compounds and evaluated their binding affinity, with computational docking studies likely playing a role in the initial design and selection process. nih.gov Similarly, the anticoagulant activity of a 1,4-dioxa-8-azaspiro[4.5]decane derivative was investigated through molecular docking against the thrombin protein.

The insights gained from these docking studies are crucial for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of azaspiro[4.5]decane derivatives to their targets. This information is then used to guide the design of new analogs with improved potency and selectivity.

Table 1: Examples of Docking Studies on Azaspiro[4.5]decane Derivatives

Compound ClassTarget ProteinPurpose of StudyKey Findings
1-oxa-8-azaspiro[4.5]decane derivativesSigma-1 ReceptorDevelopment of selective radioligands for brain imaging.Identified compounds with nanomolar affinity and good selectivity over sigma-2 receptors. nih.govresearchgate.net
1,4-dioxa-8-azaspiro[4.5]decane derivativeSigma-1 ReceptorDevelopment of a radioligand for tumor imaging.The lead compound showed high affinity for sigma-1 receptors and significant tumor accumulation in PET imaging studies. nih.gov
1,4-dioxa-8-azaspiro[4.5]decane derivativeThrombinInvestigation of anticoagulant activity.Molecular docking was used to predict the binding mode and affinity to the target protein.

Free Energy Perturbation (FEP) for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a target protein. This technique is particularly valuable in lead optimization, where small chemical modifications are made to a parent compound to improve its binding affinity. FEP simulations can accurately predict the impact of these modifications, thus guiding the synthetic efforts towards the most promising candidates. researchgate.netnih.govresearchgate.net

The theoretical basis of FEP lies in statistical mechanics, where the free energy difference between two states is calculated by simulating a non-physical pathway that "perturbs" one molecule into another. In the context of drug design, this involves the alchemical transformation of a ligand (L1) into a related analog (L2) both in the solvated state and when bound to the protein. The relative binding free energy is then calculated using a thermodynamic cycle.

While specific FEP studies on 2-Azaspiro[4.5]decan-8-ol hydrochloride were not found in the public literature, the methodology has been successfully applied to G protein-coupled receptors (GPCRs), which are a common target class for spirocyclic compounds. researchgate.netnih.govresearchgate.netfiercebiotech.com These studies have demonstrated that FEP calculations, when performed with care, can achieve a high level of accuracy, often within 1 kcal/mol of experimental values. researchgate.netfiercebiotech.com

Key considerations for successful FEP calculations include:

High-Quality Protein Structure: An accurate 3D structure of the protein-ligand complex is essential.

Appropriate Force Field: The choice of force field to describe the interatomic interactions is critical for the accuracy of the simulation.

Sufficient Sampling: The simulations must be run for a long enough time to adequately sample the conformational space of the system.

The application of FEP to a congeneric series of ligands for a GPCR target, for example, would involve setting up a perturbation map that connects the different analogs through a series of small chemical changes. The FEP calculations would then predict the change in binding affinity for each modification, allowing for a systematic exploration of the structure-activity relationship.

Table 2: Key Aspects of Free Energy Perturbation (FEP) in Drug Discovery

FeatureDescriptionRelevance to Azaspiro[4.5]decane Research
Principle Calculates relative binding free energies through alchemical transformations.Can predict the effect of structural modifications on the binding affinity of 2-Azaspiro[4.5]decan-8-ol analogs to their target.
Application Lead optimization in drug discovery projects.Guides the design of more potent and selective ligands based on the azaspiro[4.5]decane scaffold.
Requirements Accurate protein-ligand structures, robust force fields, and extensive computational resources.Emphasizes the need for high-quality structural data for the target of interest.
Accuracy Can achieve predictions within 1 kcal/mol of experimental data. researchgate.netfiercebiotech.comProvides a quantitative and reliable method for prioritizing synthetic targets.

Future Directions and Emerging Research Avenues for 2 Azaspiro 4.5 Decan 8 Ol and Its Derivatives

Development of Novel Therapeutic Agents based on the Azaspiro[4.5]decane Scaffold

The inherent versatility of the azaspiro[4.5]decane scaffold is a significant driver for the development of new therapeutic agents. By modifying the core structure, researchers can fine-tune the pharmacological properties of derivatives to target a wide array of diseases. This structural framework is increasingly recognized for its potential in creating compounds for complex conditions.

Research has demonstrated the broad applicability of this scaffold. For instance, derivatives have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating dementia associated with Alzheimer's disease. nih.gov Other modifications to the spirocyclic core have led to the discovery of potent inhibitors of soluble epoxide hydrolase (sEH), which show promise as orally active agents for treating hypertension. nih.gov Furthermore, the scaffold is being explored for its anticancer potential, with studies on related structures like 1-thia-4-azaspiro[4.5]decane showing moderate to high inhibition of various cancer cell lines, including those for liver, prostate, and colorectal cancers. researchgate.net

The development pipeline is focused on expanding these initial findings. The goal is to create next-generation compounds with enhanced potency and selectivity. This involves systematic structural modifications to explore structure-activity relationships (SAR) thoroughly. For example, a potent allosteric inhibitor of SHP2, a critical regulator in cellular signaling pathways implicated in cancer, was developed using a 2-oxa-8-azaspiro[4.5]decane moiety. nih.gov This highlights a strategic direction: incorporating the azaspiro[4.5]decane core into molecules designed to interact with newly validated and challenging drug targets.

Table 1: Therapeutic Applications of Various Azaspiro[4.5]decane Scaffolds

Scaffold ClassTherapeutic Area of InvestigationExample Application
1-Oxa-8-azaspiro[4.5]decaneNeurodegenerative DiseasesDevelopment of M1 muscarinic agonists for Alzheimer's disease. nih.gov
2,8-Diazaspiro[4.5]decaneCardiovascular DiseaseCreation of soluble epoxide hydrolase (sEH) inhibitors for hypertension. nih.gov
2-Oxa-8-azaspiro[4.5]decaneOncologyDesign of allosteric inhibitors for the SHP2 enzyme. nih.gov
1-Thia-4-azaspiro[4.5]decaneOncologySynthesis of compounds with activity against liver, prostate, and colorectal cancer cell lines. researchgate.net
1,4-Dioxa-8-azaspiro[4.5]decaneMedical Imaging / OncologyDevelopment of radioligands for σ1 receptors for potential tumor imaging. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

A primary avenue for future research lies in identifying and validating new biological targets for 2-azaspiro[4.5]decan-8-ol derivatives. The unique conformational constraints of the spirocyclic system allow for high-affinity and selective binding to protein targets that may be challenging for more flexible molecules.

Recent studies have successfully targeted a range of receptors and enzymes. Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane have been shown to exhibit nanomolar affinity for sigma-1 (σ1) receptors, which are implicated in various central nervous system disorders and are overexpressed in some tumor cells. nih.govnih.gov This has led to the development of potential brain and tumor imaging agents using positron emission tomography (PET). nih.govnih.gov

Another key target is the non-receptor protein tyrosine phosphatase SHP2. A derivative containing a 2-oxa-8-azaspiro[4.5]decane group was identified as a potent allosteric inhibitor of SHP2, which is a critical node in signaling pathways that drive cancer. nih.gov The exploration of such allosteric mechanisms—where a compound binds to a site other than the enzyme's active site to modulate its activity—is a burgeoning field where spirocyclic scaffolds are expected to excel.

Future work will likely focus on screening azaspiro[4.5]decane libraries against a broader panel of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs), to uncover novel mechanisms of action.

Table 2: Investigated Biological Targets for Azaspiro[4.5]decane Derivatives

Derivative ClassBiological TargetKey Finding
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1) ReceptorHigh affinity (Ki = 5.4 nM) and selectivity over σ2 receptors, with potential for tumor imaging. nih.gov
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorDemonstrated partial agonistic activity, with preferential M1 over M2 receptor affinity. nih.gov
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] researchgate.netnih.govmdpi.comtriazin-4(3H)-oneSHP2 PhosphataseActs as a potent allosteric inhibitor, providing a new mode of action for targeting this enzyme. nih.gov
1-Oxa-8-azaspiro[4.5]decane DerivativesSigma-1 (σ1) ReceptorLigands exhibited nanomolar affinity (Ki = 0.47 - 12.1 nM), suggesting utility as brain imaging agents. nih.gov

Advances in Stereocontrolled Synthesis for Enhanced Bioactivity

The biological activity of chiral molecules like 2-azaspiro[4.5]decan-8-ol is often dependent on their specific three-dimensional arrangement, or stereochemistry. A single compound can have multiple stereoisomers, each with potentially different potencies and biological effects. Therefore, a critical area of future research is the development of advanced synthetic methods that can control the stereochemical outcome of a reaction.

The ability to selectively synthesize a single, desired stereoisomer is paramount for maximizing therapeutic benefit. For example, in a study of M1 muscarinic agonists, the biological activity was found to reside preferentially in the (-)-isomers of the azaspiro[4.5]decane derivatives. nih.gov This underscores the need for efficient and precise stereocontrolled synthetic routes.

Emerging research is focused on asymmetric catalysis to produce these complex structures. A recent breakthrough involves a stereodivergent carbene transferase platform for the synthesis of related azaspiroalkanes. chemrxiv.org This biocatalytic method uses engineered enzymes to produce structurally diverse azaspiro compounds in high yield and with excellent control over the stereochemistry (diastereo- and enantioselectivity). chemrxiv.org Such enzymatic methods are practical, scalable, and represent a significant step forward from traditional chemical synthesis, offering a more sustainable and efficient path to producing enantiomerically pure spirocyclic compounds for drug development. chemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery of Spirocyclic Compounds

AI can significantly enhance the drug discovery process in several ways:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of spirocyclic compounds against biological targets to identify promising candidates far more rapidly than physical screening methods. nih.gov

Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel azaspiro[4.5]decane derivatives before they are synthesized. nih.govnih.gov This allows chemists to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new spirocyclic molecules optimized for specific properties, such as high binding affinity to a target or improved metabolic stability. roche.com This "lab in a loop" approach, where AI predictions are tested in the lab and the new data is used to retrain the models, streamlines the traditional trial-and-error cycle. roche.com

For complex structures like the azaspiro[4.5]decane scaffold, AI techniques such as graph neural networks (GNNs) are particularly useful. GNNs can effectively analyze the intricate 3D relationships between atoms and bonds within the molecule to better predict its behavior and interactions with proteins. nih.gov The integration of AI and ML is expected to revolutionize the discovery of spirocyclic drugs, making the process more efficient, cost-effective, and innovative. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.